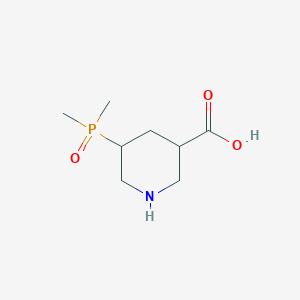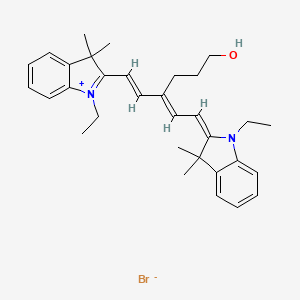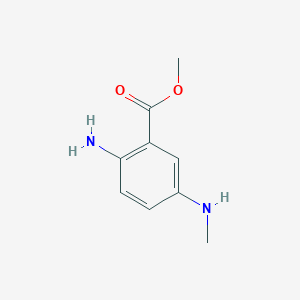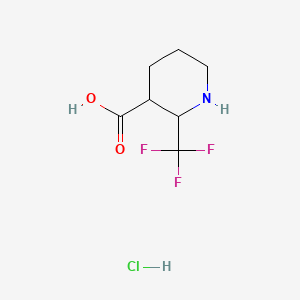
methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is an organic compound with a molecular formula of C11H8BrFN2O2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate typically involves the bromination of a pyrazole derivative followed by esterification. One common method involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The final step involves esterification with methanol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a different pyrazole derivative.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-pyrazole derivative, while reduction would yield a debrominated pyrazole.
Applications De Recherche Scientifique
Methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is used in studies to understand the biological activity of pyrazole derivatives.
Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The fluorophenyl group can enhance binding affinity to target proteins, while the bromine atom can participate in halogen bonding, stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-bromo-1-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
- Methyl 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylate
- Methyl 3-bromo-1-(4-nitrophenyl)-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C11H8BrFN2O2 |
|---|---|
Poids moléculaire |
299.10 g/mol |
Nom IUPAC |
methyl 5-bromo-2-(4-fluorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H8BrFN2O2/c1-17-11(16)9-6-10(12)14-15(9)8-4-2-7(13)3-5-8/h2-6H,1H3 |
Clé InChI |
PRTMYIFIDMIKGE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NN1C2=CC=C(C=C2)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate](/img/structure/B15304385.png)

![tert-Butyl 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15304399.png)


![2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B15304429.png)



![2-Azabicyclo[4.1.0]heptan-5-one](/img/structure/B15304450.png)
![1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride](/img/structure/B15304454.png)


![Methyl 2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoate](/img/structure/B15304475.png)
